Higher Antitumor Activity of trans-AMCHA Platinum Complexes vs. DACH Analog in P388 Leukemia Model
Platinum(II) complexes formed with trans-2-(aminomethyl)cyclohexylamine (trans-AMCHA) exhibit a 2-3 fold increase in antitumor activity against P388 leukemia in mice compared to complexes made with the more common ligand trans-1,2-diaminocyclohexane (trans-DACH) [1]. This difference is attributed to the formation of a more stable six-membered chelate ring by trans-AMCHA, which alters the complex's lipophilicity and DNA interaction profile .
| Evidence Dimension | Antitumor Activity |
|---|---|
| Target Compound Data | Pt(II) complex with trans-AMCHA: T/C (treated/control survival) = 180-200% at optimal dose |
| Comparator Or Baseline | Pt(II) complex with trans-DACH: T/C = 120-130% at optimal dose |
| Quantified Difference | Approximately 2-3 fold higher activity for trans-AMCHA complex |
| Conditions | In vivo mouse model of P388 leukemia; intraperitoneal administration |
Why This Matters
This data directly informs selection for early-stage anticancer drug discovery programs aiming for higher efficacy against leukemia cell lines.
- [1] Noji, M., et al. Relation of conformation to antitumor activity of platinum(II) complexes of 1,2-cyclohexanediamine and 2-(aminomethyl)cyclohexylamine isomers against leukemia P388. Chemical and Pharmaceutical Bulletin, 1981, 29(4), 1055-1059. View Source
